molecular formula C27H38N4O3S2 B12194350 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12194350
M. Wt: 530.7 g/mol
InChI Key: VACCIROFZFBOJQ-JCMHNJIXSA-N
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Description

“3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a combination of thiazolidine, pyridopyrimidine, and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidine ring, the pyridopyrimidine core, and the attachment of various substituents. Common synthetic methods might include:

    Cyclization reactions: to form the thiazolidine ring.

    Condensation reactions: to build the pyridopyrimidine core.

    Substitution reactions: to introduce the ethylhexyl and propan-2-yloxy groups.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to speed up reactions.

    Purification techniques: such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the thiazolidine ring.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.

Biology

In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, compounds like this are often investigated for their potential as drug candidates, targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Binding to specific molecular targets: such as enzymes or receptors.

    Inhibiting or activating biochemical pathways: .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridopyrimidines: Studied for their potential as kinase inhibitors.

Uniqueness

The unique combination of functional groups in “3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” might confer unique properties, such as enhanced biological activity or stability.

Properties

Molecular Formula

C27H38N4O3S2

Molecular Weight

530.7 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H38N4O3S2/c1-6-8-10-20(7-2)17-31-26(33)22(36-27(31)35)15-21-24(28-13-9-14-34-18(3)4)29-23-12-11-19(5)16-30(23)25(21)32/h11-12,15-16,18,20,28H,6-10,13-14,17H2,1-5H3/b22-15-

InChI Key

VACCIROFZFBOJQ-JCMHNJIXSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)SC1=S

Origin of Product

United States

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